Cas no 443-09-4 (1-(5-Fluoro-2-hydroxyphenyl)propan-1-one)
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone,1-(5-fluoro-2-hydroxyphenyl)-
- 1-(5-fluoro-2-hydroxyphenyl)propan-1-one
- 2’-HYDROXY-5’-FLUOROPROPIOPHENONE
- 4-Fluor-2-propionyl-phenol
- 5′-Fluoro-2′-hydroxypropiophenone
- 5-fluoro-2-hydroxy-propiophenone
- Enamine_004932
- 5-FLUORO-2-HYDROXYPROPIOPHENONE
- AMY40006
- DTXSID80366232
- MFCD00218583
- SCHEMBL11314160
- Z56886469
- EN300-04479
- CS-0204345
- A872558
- F30061
- AS-64592
- 5'-Fluoro-2'-hydroxypropiophenone, 97%
- 5'-Fluoro-2'-hydroxypropiophenone
- IDI1_007519
- 443-09-4
- HMS1408A04
- AKOS005202278
- 5''-Fluoro-2''-hydroxypropiophenone
- 5'-Fluoro-2'-hydroxy propiophenone
- 5 inverted exclamation marka-Fluoro-2 inverted exclamation marka-hydroxypropiophenone
- 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one
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- MDL: MFCD00218583
- Inchi: 1S/C9H9FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3
- InChI Key: OLVYYKLFIUGMCW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C(CC)=O)O
Computed Properties
- Exact Mass: 168.05900
- Monoisotopic Mass: 168.058658
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.2
- Melting Point: 35-39 °C
- Boiling Point: 254.1°Cat760mmHg
- Flash Point: Degrees Fahrenheit:217.4°F
Degrees Celsius:103°C - Refractive Index: 1.522
- PSA: 37.30000
- LogP: 2.12400
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Risk Phrases:R22
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031324-250mg |
5'-Fluoro-2'-hydroxypropiophenone |
443-09-4 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A015031324-500mg |
5'-Fluoro-2'-hydroxypropiophenone |
443-09-4 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A015031324-1g |
5'-Fluoro-2'-hydroxypropiophenone |
443-09-4 | 97% | 1g |
$1460.20 | 2023-09-01 | |
| TRC | B435190-10mg |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435190-50mg |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B435190-100mg |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01638-10g |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 97% | 10g |
¥2099.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01638-1g |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 97% | 1g |
¥429.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663697-1G |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 97% | 1G |
¥450.4 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663697-10G |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one |
443-09-4 | 97% | 10G |
¥3666.57 | 2022-02-24 |
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one Suppliers
1-(5-Fluoro-2-hydroxyphenyl)propan-1-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one
Recent Advances in the Study of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one (CAS: 443-09-4) in Chemical Biology and Pharmaceutical Research
The compound 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one (CAS: 443-09-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one as a key intermediate in the synthesis of more complex bioactive molecules. Its structural motif, featuring a fluoro-substituted aromatic ring and a propanone side chain, makes it a versatile building block for designing novel pharmaceutical agents. Researchers have successfully utilized this compound in the development of potential anti-inflammatory and antimicrobial agents, leveraging its ability to interact with specific biological targets.
One of the most promising areas of research involves the compound's interaction with enzyme systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one exhibit inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases. The study employed molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further investigation.
In addition to its pharmacological potential, recent advancements in synthetic methodologies have improved the efficiency of producing 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one. A novel catalytic process developed in 2024 has significantly reduced the reaction time and increased the yield, making it more feasible for large-scale pharmaceutical production. This breakthrough, documented in Organic Process Research & Development, addresses previous challenges related to scalability and cost-effectiveness.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic profile. Ongoing research aims to explore its pharmacokinetics and toxicology, which are critical for advancing it through preclinical and clinical stages. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one (CAS: 443-09-4) represents a promising candidate for future drug development, with its multifaceted applications in medicinal chemistry. Continued research will be essential to unlock its full potential and translate laboratory findings into clinically viable therapies.
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